beta-d-Xylopyranosylazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-azidooxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-5,9-11H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWBURHISBVZHI-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for β D Xylopyranosylazide and Its Derivatives
Stereoselective Azidation Approachesnih.govrsc.orgchemrxiv.orgresearchgate.net
Stereoselective synthesis of glycosyl azides is critical for their application as precursors for glycosylamines, N-linked glycopeptides, and in bioorthogonal chemistry via click reactions. rsc.orgresearchgate.net The primary challenge lies in controlling the configuration of the anomeric carbon (C-1) to selectively obtain the β-isomer. Methodologies to achieve this include direct azidation of sugar hemiacetals, substitution reactions on activated sugar derivatives like glycosyl halides, and the use of Lewis acids to catalyze the reaction. nih.govrsc.orgnih.gov The choice of protecting groups on the sugar backbone and the reaction conditions play a pivotal role in dictating the stereochemical outcome. nih.govchemrxiv.org
The direct conversion of unprotected or partially protected sugar hemiacetals (anomeric hydroxides) to glycosyl azides represents a streamlined synthetic route. One reported method involves the use of diphenylphosphoryl azide (B81097) (DPPA) to directly transform the anomeric hydroxide (B78521) to the corresponding azide. nih.govresearchgate.net Strategic manipulation of the protecting groups on the xylose precursor is crucial for achieving stereoselectivity. This approach can be tailored to favor either the α- or β-anomeric azide, offering a versatile tool for synthesizing the desired isomer. nih.gov
A common and effective strategy for synthesizing β-D-xylopyranosylazide involves the use of fully protected xylose derivatives, particularly peracetylated D-xylose. In these methods, the peracetylated sugar is reacted with an azide source, often in the presence of a Lewis acid catalyst. nih.govmdpi.com The acetyl group at the C-2 position plays a crucial role in directing the stereochemical outcome through neighboring group participation, which favors the formation of the thermodynamically stable β-anomer. For instance, reacting a fully acetylated xylose derivative with trimethylsilyl (B98337) azide (TMSN₃) and a Lewis acid like tin(IV) chloride (SnCl₄) in dichloromethane (B109758) yields the desired 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide. nih.gov
| Starting Material | Azide Source | Catalyst/Promoter | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Pentaacetyl-β-D-xylopyranose | Trimethylsilyl azide (TMSN₃) | Tin(IV) chloride (SnCl₄) | Dichloromethane (CH₂Cl₂) | 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide | nih.gov |
| 1,2,3,4-tetra-O-acetyl-d-xylopyranose | - | Boron trifluoride etherate (BF₃·Et₂O) | Dichloromethane (CH₂Cl₂) | Mixture of α/β anomers | mdpi.com |
The substitution of an anomeric halide, typically a bromide, with an azide ion is a classical and reliable method for preparing glycosyl azides. This reaction generally proceeds via an SN2 mechanism. Starting with an α-xylopyranosyl bromide, the azide nucleophile attacks from the opposite face, resulting in an inversion of configuration at the anomeric center to yield the β-xylopyranosyl azide. prepchem.com For example, the reaction of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide with sodium azide in acetonitrile (B52724) at elevated temperatures produces 2,3,4-tri-O-acetyl-1-azido-1-deoxy-β-D-xylopyranose. prepchem.com The choice of solvent can be critical; using a water/acetone mixture has been shown to exclusively yield the β-anomer from the corresponding xylo-bromide, effectively preventing hydrolysis of the starting material. rsc.org
| Starting Material | Azide Source | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide | Sodium azide (NaN₃) | Acetonitrile | Yields β-anomer | prepchem.com |
| Peracetylated xylopyranosyl bromide | Sodium azide (NaN₃) | Water/Acetone | Exclusively β-anomer | rsc.org |
| 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide | - | - | Reacts to form β-glycosides (α:β ratio 1:6.4) | chemicalpapers.com |
Lewis acids are frequently employed to activate glycosyl donors, including peracetylated sugars, for reaction with azide nucleophiles. nih.govmdpi.com Common Lewis acids for this purpose include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂). nih.govnih.gov The Lewis acid coordinates to the anomeric leaving group, facilitating its departure and the formation of an oxocarbenium ion intermediate. The azide then attacks this intermediate. While this method is effective, it can sometimes lead to a mixture of anomers, and the stereoselectivity is highly dependent on the specific substrates, catalyst, and reaction conditions. mdpi.comnih.gov For instance, the reaction between a fully acetylated xylose and trimethylsilyl azide is efficiently catalyzed by SnCl₄ to provide the β-xylopyranosyl azide. nih.gov
To improve efficiency and reduce the need for isolating intermediates, one-pot procedures have been developed. These methods combine multiple reaction steps into a single sequence. A relevant one-pot strategy involves the in situ generation of a glycosyl halide from a protected sugar, which is then immediately reacted with an azide source. For example, a protected sugar can be treated with triphenylphosphine (B44618) (PPh₃) and a halogen source like carbon tetrabromide (CBr₄) in the presence of sodium azide. nih.gov This sequence first converts the anomeric hydroxyl into a reactive bromide intermediate, which is then promptly displaced by the azide ion in the same reaction vessel to furnish the final glycosyl azide product. nih.gov
Achieving high β-selectivity in the synthesis of xylopyranosyl azide hinges on several key factors.
Neighboring Group Participation: When using precursors with an acetyl or other participating group at the C-2 position, the reaction often proceeds through a cyclic acetoxonium ion intermediate. The incoming azide nucleophile can then only attack from the opposite (α) face, leading exclusively to the 1,2-trans product, which is the β-azide.
SN2 Displacement: The use of α-glycosyl halides as precursors is a robust method for obtaining β-glycosyl azides. The reaction follows a bimolecular nucleophilic substitution (SN2) pathway, which inherently involves an inversion of stereochemistry at the anomeric carbon. rsc.orgprepchem.com
Solvent and Reagent Choice: The reaction environment significantly influences selectivity. As noted, specific solvent systems like water/acetone can drive the reaction exclusively toward the β-anomer when starting from a glycosyl bromide. rsc.org The choice of azide source (e.g., NaN₃ vs. TMSN₃) and catalyst also plays a critical role.
Anomeric Effect: The anomeric effect, an electronic phenomenon that stabilizes axial anomers in pyranose rings, must be overcome to favor the equatorial β-anomer. The formation of the 1,2-trans product via neighboring group participation is often a sufficiently strong directing effect to override the anomeric effect. The exo-anomeric effect can also influence the conformational equilibrium of the sugar, thereby affecting its reactivity. researchgate.net
Ultimately, the stereochemical course of azidoglycosylation depends on a balance of factors related to the structure of both the glycosyl donor and the reaction conditions. nih.gov
Post-Synthetic Modifications and Derivatization
Following the synthesis of the protected β-D-xylopyranosylazide, the removal of the acetyl groups is necessary to yield the final, unprotected compound, ready for further applications. The choice of deacetylation strategy is crucial to ensure high yields and purity of the final product.
Deacetylation Strategies for β-D-Xylopyranosylazide and Analogs
The most common and efficient method for the deacetylation of acetylated carbohydrates, including 2,3,4-tri-O-acetyl-β-D-xylopyranosylazide, is the Zemplén deacetylation. nih.govchemistry-online.com This reaction involves the use of a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) to achieve smooth and quantitative removal of the acetyl groups. nih.govchemistry-online.com
The general procedure for the Zemplén deacetylation of an O-acetylated compound involves dissolving the acetylated sugar in dry methanol, followed by the addition of a catalytic amount of sodium methoxide solution at a controlled temperature, often starting at 0°C and gradually warming to room temperature. nih.gov The progress of the reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is fully consumed. nih.gov
Upon completion, the reaction is neutralized. A common method for neutralization involves the use of an ion-exchange resin (H+ form), which is stirred with the reaction mixture until the pH becomes neutral. nih.gov After filtration of the resin, the solvent is removed under reduced pressure, and the resulting crude product is often purified by silica (B1680970) gel column chromatography to afford the pure deacetylated product. nih.gov
While the Zemplén deacetylation is the predominant method, other reagents and conditions have been explored for the deacetylation of acetylated sugars, although they are less commonly reported for β-D-xylopyranosylazide specifically.
Below is a table summarizing typical conditions for the Zemplén deacetylation of acetylated glycosyl azides, based on general protocols.
| Substrate | Reagent | Solvent | Temperature | Work-up | Typical Yield |
|---|---|---|---|---|---|
| 2,3,4-Tri-O-acetyl-β-D-xylopyranosylazide | Catalytic Sodium Methoxide (NaOMe) | Methanol (MeOH) | 0°C to Room Temperature | Neutralization with ion-exchange resin (H+), filtration, and concentration | High to quantitative |
Detailed Research Findings:
While specific literature detailing the deacetylation of 2,3,4-tri-O-acetyl-β-D-xylopyranosylazide with extensive experimental data is not abundantly available in the public domain, the Zemplén deacetylation is the standard and expected method for this transformation. The reaction is known for its high efficiency and clean conversion for a wide range of acetylated carbohydrates. The azide functionality is stable under these basic conditions, making it a highly compatible reaction for the synthesis of glycosyl azides. The straightforward procedure and high yields make it the preferred method in synthetic carbohydrate chemistry.
Reactivity Profiles and Chemical Transformations of β D Xylopyranosylazide
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): "Click Chemistry" Applications
The CuAAC reaction is the most prominent and widely utilized transformation of β-D-xylopyranosylazide. This reaction, popularized by Sharpless and Meldal, provides a highly efficient and reliable method for covalently linking the xylose scaffold to other molecules. nih.govjetir.org It is characterized by high yields, mild reaction conditions, stereospecificity, and tolerance of a wide variety of functional groups, making it a premier example of a click reaction. jetir.orgorganic-chemistry.orgwikipedia.org
Formation of 1,2,3-Triazole Linkages
The reaction of β-D-xylopyranosylazide with a terminal alkyne in the presence of a copper(I) catalyst results in a 1,3-dipolar cycloaddition. wikipedia.org Unlike the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and often produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. organic-chemistry.orgbeilstein-journals.orgresearchgate.netyoutube.com This transformation is exceptionally robust, proceeding at room temperature and often in aqueous solvent systems. organic-chemistry.orgbeilstein-journals.org The resulting triazole ring is chemically stable and serves as a rigid, aromatic linker, connecting the carbohydrate unit to another molecular entity. researchgate.net
Optimization of CuAAC Conditions and Reaction Parameters
Effective CuAAC reactions depend on maintaining the copper catalyst in its active Cu(I) oxidation state. jenabioscience.com Since Cu(I) is prone to oxidation, the reaction is often performed using a Cu(II) salt, such as copper(II) sulfate (B86663), in conjunction with a reducing agent that generates Cu(I) in situ. wikipedia.org Sodium ascorbate (B8700270) is the most commonly used reductant for this purpose. jenabioscience.comnih.gov
Several key parameters have been optimized to enhance reaction efficiency and biocompatibility:
Ligands: The use of chelating ligands is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction. nih.gov Water-soluble ligands like tris(3-hydroxypropyl-triazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) have been developed to improve reaction rates and protect biological samples from damage by reactive oxygen species (ROS) that can be generated by the Cu/ascorbate system. nih.govnih.govresearchgate.net
Catalyst Loading: Research has focused on minimizing the amount of copper catalyst required. For instance, a bio-reduced alkynylcopper(I) complex, prepared from phenylacetylene (B144264) and a Fehling reagent with glucose as the reductant, has been shown to be an effective catalyst at loadings as low as 0.5 mg/mmol without needing further additives. researchgate.netmdpi.com
Solvent Systems: The CuAAC reaction is versatile in its choice of solvent, functioning well in organic solvents like dichloromethane (B109758) (CH2Cl2) and green, recyclable media such as deep eutectic solvents (DES). mdpi.comrsc.org The use of aqueous systems is also common, particularly in bioconjugation applications. beilstein-journals.orgnih.gov
| Catalyst System | Reducing Agent | Ligand | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| CuSO₄ | Sodium Ascorbate | THPTA | Water/Alcohol | Generally applicable for bioconjugation; ligand protects against ROS. | nih.gov |
| Alkynylcopper(I) Complex | None (pre-reduced) | None | CH₂Cl₂ | Low catalyst loading (0.5 mg/mmol) is highly effective. | researchgate.netmdpi.com |
| Cu(MeCN)₄PF₆ | None | TBTA | Organic Solvents | Effective under solution-phase conditions. | beilstein-journals.org |
| Cu(I)-iodide complex | Sodium Azide (B81097) | Tridentate NNO ligand | Deep Eutectic Solvent (DES) | Green, recyclable reaction medium with simple product isolation. | rsc.org |
Mechanistic Studies of Triazole Formation
The mechanism of the CuAAC reaction is more complex than a concerted cycloaddition and is understood to proceed through a stepwise pathway involving copper acetylide intermediates. wikipedia.orgacs.orgsemanticscholar.org While several variations have been proposed, a consensus mechanism involves the following key steps:
Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) catalyst to form a copper(I) acetylide intermediate. This step is facilitated by a base and lowers the pKa of the alkyne's terminal proton. wikipedia.org
Coordination and Cyclization: The azide coordinates to the copper center of the acetylide complex. This brings the two reactants into proximity, allowing for the nucleophilic attack of the acetylide's β-carbon onto the terminal nitrogen of the azide. This leads to the formation of a six-membered copper-containing metallacycle intermediate. nih.gov
Ring Contraction and Product Formation: The metallacycle undergoes ring contraction to a more stable five-membered triazolyl-copper intermediate. nih.gov
Protonolysis: This intermediate is then protonated, cleaving the copper-carbon bond to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst for the next cycle. wikipedia.org
Computational and experimental studies suggest that polynuclear copper acetylide species, such as di- and tri-copper intermediates, are involved and may be the kinetically favored active species in the catalytic cycle. nih.govtdl.org
Other Cycloaddition Reactions
While the CuAAC is the predominant cycloaddition reaction for β-D-xylopyranosylazide, other variations exist. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can occur but is generally avoided due to the need for elevated temperatures and the resulting lack of regioselectivity, which yields a mixture of 1,4- and 1,5-triazole isomers. organic-chemistry.orgwikipedia.org
Another important variant is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). In contrast to CuAAC, this reaction regioselectively produces 1,5-disubstituted 1,2,3-triazoles. jetir.orgorganic-chemistry.org The ruthenium-catalyzed pathway also has the advantage of being able to utilize internal alkynes, not just terminal ones. organic-chemistry.org Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that uses strained cyclooctynes, but this approach can also lack regiospecificity. nih.gov
Reduction to N-Glycosyl Amines
The azide group of β-D-xylopyranosylazide can be efficiently reduced to a primary amine, yielding the corresponding β-D-xylopyranosylamine. These N-glycosyl amines are valuable synthetic intermediates for the construction of N-linked glycopeptides and other glycoconjugates. acs.orgrsc.org
Several methods are effective for this transformation:
Catalytic Hydrogenation: A common and clean method involves the reduction of the glycosyl azide using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. rsc.org
Staudinger Reaction: The reaction of the glycosyl azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), forms an iminophosphorane intermediate. Subsequent hydrolysis or reduction yields the primary amine. frontiersin.org This method is known for its mild conditions.
Tetrathiomolybdate (B108656) Reduction: Benzyltriethylammonium tetrathiomolybdate has been shown to be a highly selective reagent for the reduction of anomeric azides to β-glycosylamines under mild, neutral conditions. A key advantage of this method is its chemoselectivity; it reduces the anomeric azide while leaving azides at other positions on the sugar ring (e.g., C-2 or C-6) untouched. acs.org This reagent is also compatible with common protecting groups like acetyl, benzoyl, and benzyl (B1604629) ethers. acs.org
Nucleophilic Substitution Reactions Involving the Azide Moiety
The azide ion (N₃⁻) is an excellent nucleophile and is often used in Sɴ2 reactions to introduce the azido (B1232118) group onto an electrophilic carbon. masterorganicchemistry.com For instance, glycosyl azides are commonly synthesized via nucleophilic displacement of a glycosyl halide or another suitable leaving group at the anomeric center. researchgate.netnih.gov
Once formed, the azide group in β-D-xylopyranosylazide is primarily reactive as a 1,3-dipole in cycloaddition reactions. The direct displacement of the anomeric azide group via a nucleophilic substitution reaction is less common, as the azide is not a particularly good leaving group compared to halides or sulfonates. However, the reactivity of the azide can be influenced by its position on the sugar ring and the electronic environment. nih.gov In some systems, such as allylic sugars, uncatalyzed nucleophilic displacement of other groups by an external azide source can occur, sometimes followed by rearrangement of the newly introduced azide group. publish.csiro.au Generally, for β-D-xylopyranosylazide, reactions like cycloaddition and reduction are the predominant and more synthetically useful chemical transformations of the azide moiety.
Rearrangement Reactions
While the Curtius rearrangement traditionally involves the thermal decomposition of acyl azides to form isocyanates, the application of this specific transformation to glycosyl azides such as β-D-xylopyranosylazide is not the characteristic rearrangement they undergo. Glycosyl azides lack the necessary acyl structure for a classical Curtius rearrangement. However, they are susceptible to other types of rearrangement reactions, particularly under photochemical conditions.
The photolysis of glycosyl azides can induce a rearrangement that results in the degradation of the sugar molecule, typically leading to the corresponding next-lower aldose. This process represents a one-carbon chain-shortening reaction. For instance, studies on various hexopyranosyl azides have demonstrated this photochemical transformation. Irradiation of β-D-glucopyranosyl azide, α-D-mannopyranosyl azide, and β-D-galactopyranosyl azide with UV light has been shown to afford the corresponding pentose (B10789219) in good yield. cdnsciencepub.comcdnsciencepub.com This reaction proceeds through the elimination of molecular nitrogen, likely involving a nitrene intermediate, which then undergoes rearrangement to yield the shortened aldose.
In the context of β-D-xylopyranosylazide, a pentopyranosyl azide, this photochemical rearrangement would be expected to yield the corresponding tetrose, D-threose. The general transformation can be summarized as follows:
Table 1: Photochemical Rearrangement of Representative Glycosyl Azides
| Starting Glycosyl Azide | Product (Next-Lower Aldose) |
|---|---|
| β-D-Glucopyranosyl azide | D-Arabinose |
| α-D-Mannopyranosyl azide | D-Arabinose |
| β-D-Galactopyranosyl azide | D-Lyxose |
| β-D-Xylopyranosylazide (Predicted) | D-Threose |
It is important to note that the photochemical behavior of glycosyl azides can vary. In some cases, such as with β-maltosyl azide and β-D-ribofuranosyl azide, irradiation leads to the formation of an intermediate that can revert to the starting azide upon standing in the dark. cdnsciencepub.comresearchgate.net This indicates a complex photochemical landscape where the ultimate outcome of the reaction is dependent on the specific structure of the carbohydrate.
Strategies for Orthogonal Functionalization
Orthogonal functionalization of β-D-xylopyranosylazide involves the selective protection and deprotection of its hydroxyl groups, allowing for site-specific chemical modifications while the anomeric azide remains intact for subsequent reactions like cycloadditions or reductions. The presence of three secondary hydroxyl groups at positions C-2, C-3, and C-4, each with distinct steric and electronic environments, allows for the application of various protecting group strategies.
A common approach to achieve orthogonal functionalization is to utilize protecting groups with different lability profiles. For instance, one might employ a combination of silyl (B83357) ethers, acetals, and esters to mask the different hydroxyl groups. The relative reactivity of the hydroxyl groups on the xylopyranose ring generally follows the order C-2 > C-4 > C-3, although this can be influenced by the reaction conditions and reagents used.
Table 2: Common Protecting Groups for Orthogonal Functionalization of β-D-Xylopyranosylazide
| Protecting Group | Typical Reagents for Introduction | Typical Conditions for Removal | Target Hydroxyl(s) |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, imidazole | Fluoride (B91410) sources (e.g., TBAF) | Selective for C-2 or C-4 |
| Benzyl (Bn) ether | BnBr, NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) | Can protect all hydroxyls |
| Acetyl (Ac) ester | Ac₂O, pyridine | Mild base (e.g., NaOMe in MeOH) | Can protect all hydroxyls |
| Benzoyl (Bz) ester | BzCl, pyridine | Stronger base than for acetates | Can protect all hydroxyls |
A hypothetical strategy for the orthogonal functionalization of β-D-xylopyranosylazide could proceed as follows:
Selective Silylation: Treatment of β-D-xylopyranosylazide with one equivalent of tert-butyldimethylsilyl chloride (TBDMS-Cl) could lead to the preferential protection of the C-2 or C-4 hydroxyl group due to steric accessibility.
Benzylation: The remaining free hydroxyl groups could then be protected as benzyl ethers using benzyl bromide and a strong base like sodium hydride.
Selective Desilylation: The TBDMS group can be selectively removed using a fluoride source such as tetrabutylammonium (B224687) fluoride (TBAF), leaving the benzyl ethers intact. This exposes a single hydroxyl group for further specific modification.
This approach allows for the sequential and site-specific introduction of different functional groups onto the xylose scaffold, while the anomeric azide is preserved for a final coupling or transformation step. The choice of protecting groups and the sequence of their introduction and removal are crucial for the successful synthesis of complex xylopyranoside derivatives. wiley-vch.deuniversiteitleiden.nl
Applications in Chemical Biology and Glycoscience
Glycoconjugate Synthesis and Analog Development
The strategic placement of the azido (B1232118) group at the anomeric position of the xylose sugar provides a handle for various ligation chemistries, enabling the construction of diverse and complex carbohydrate structures.
Beta-d-Xylopyranosylazide serves as a key precursor in the synthesis of complex oligosaccharides. The azide (B81097) group can be readily converted to an amine, which can then be acylated to form N-glycosyl amides, or it can participate in cycloaddition reactions. For instance, the synthesis of oligosaccharide fragments of biologically important glycans can be achieved through the strategic use of glycosyl azides as building blocks. While direct use in polysaccharide synthesis is less common, its derivatives are instrumental in creating analogs that help in understanding polysaccharide structure and function. Enzymatic polymerization, for example, has been employed for the synthesis of xylan, a polysaccharide composed of β(1→4)-linked D-xylose units.
A significant application of this compound is in the creation of molecular probes to study biological systems. The azide group is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific attachment of reporter molecules such as fluorophores.
Researchers have synthesized fluorophore-tagged xylosides to investigate the biosynthesis and function of glycosaminoglycan (GAG) chains. acs.orgnih.gov In a typical synthesis, 2,3,4-Tri-O-acetyl-β-d-xylopyranosyl azide is deacetylated to give N-(β-d-xylopyranosyl) Azide. acs.org This azide can then be coupled with various alkyne-functionalized fluorophores. For example, RGD-conjugated xylosides have been prepared using click chemistry to target activated endothelial and cancer cells. nih.gov These fluorescent probes have been instrumental in studying the priming of GAG chains in different cell lines. nih.gov
| Precursor | Fluorescent Reagent | Linkage | Resulting Probe | Reference |
| 2,3,4-Tri-O-acetyl-β-d-xylopyranosyl azide | Alkyne-functionalized Dansyl chloride | Click Chemistry | Dansyl-tagged xyloside | acs.org |
| 2,3,4-Tri-O-acetyl-β-d-xylopyranosyl azide | Alkyne-functionalized FITC | Click Chemistry | FITC-tagged xyloside | acs.org |
| N-(β-d-xylopyranosyl) aminoacetamide | N-hydroxysuccinimidyl-1-pyrene butyrate | Amide bond | Pyrene-tagged xyloside | acs.org |
| Xylosyl azide derivative | Alkyne group containing linear or cyclic RGD | Click Chemistry | RGD-conjugated xyloside | nih.gov |
This table provides examples of fluorophore-tagged xylosides synthesized using this compound or its derivatives.
However, studies have shown that the nature of the fluorophore and the linkage can impact the biological activity of these probes. For example, some dansyl and fluorescein-tagged xylosides did not prime detectable GAG chains, possibly due to charged groups hindering cell membrane uptake. acs.org In contrast, other synthesized fluorophore-tagged xylosides were found to successfully prime high molecular weight GAG chains. nih.gov
The conversion of glycosyl azides to N-glycosyl amides is a fundamental transformation in carbohydrate chemistry. The reduction of the azide to a glycosylamine, followed by acylation, provides access to this important class of compounds. rsc.orgresearchgate.net A common method involves the catalytic hydrogenation of the glycosyl azide in the presence of a palladium catalyst, followed by coupling with a carboxylic acid using a coupling agent like DCC. rsc.org This approach has been used to synthesize a variety of N-glycosyl amides with gluco, galacto, and xylo configurations. rsc.orgresearchgate.net
The synthesis of N-glycosyl amides often starts from the corresponding glycosyl azides to avoid the low yields and loss of stereocontrol associated with using glycosyl amines as direct precursors. rsc.orgresearchgate.netresearchgate.net The azide's stability prevents anomerization, ensuring a stereochemically defined product. researchgate.net For instance, the synthesis of N-(2,3,4-tri-O-acetyl-β-D-xylopyranosyl) chloroacetamide is achieved by reacting 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide with chloroacetic anhydride and triphenylphosphine (B44618). nih.gov
While the synthesis of thioxylooligosaccharides directly from this compound is not extensively documented in the reviewed literature, the azide functionality provides a versatile starting point for accessing sulfur-containing carbohydrate derivatives.
Glycosyl azides, including this compound, can be activated to serve as glycosyl donors in the formation of glycosidic bonds. Although less reactive than other common glycosyl donors like trichloroacetimidates or thioglycosides, their stability and stereochemical integrity make them valuable in certain synthetic strategies. The azide can be converted into a more reactive leaving group in situ or used in reactions that proceed through an activated intermediate. Enzymatic glycosylation strategies have also utilized glycosyl azides for the synthesis of various glycoconjugates. preprints.org
Probing Biological Processes and Enzyme Modulation
The ability to synthesize modified xylosides from this compound has provided powerful tools for investigating complex biological pathways, particularly in the realm of proteoglycan biosynthesis.
Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more GAG chains. The biosynthesis of these chains is initiated by the transfer of xylose to a serine residue in the core protein. Exogenously added β-D-xylosides can intercept this process by acting as artificial acceptors for the enzymes involved in GAG chain elongation, thereby competing with the endogenous proteoglycan core proteins. nih.govscispace.com This leads to the synthesis of free GAG chains that are not attached to a core protein. nih.gov
This property of β-D-xylosides has been widely exploited to study the regulation of proteoglycan biosynthesis and the roles of GAGs in various biological processes. nih.govnih.gov For example, treating cells with β-D-xyloside has been shown to inhibit the synthesis of specific proteoglycans, such as a large chondroitin (B13769445) sulfate (B86663) proteoglycan in developing skeletal muscle cells, while simultaneously leading to a massive synthesis of xyloside-linked GAGs. nih.gov
Research Findings on the Effect of Xylosides on Proteoglycan Biosynthesis:
| Cell/Tissue Type | Effect of β-D-Xyloside Treatment | Research Focus | Reference |
| Chick embryonic muscle cells | Inhibition of large chondroitin sulfate proteoglycan synthesis; massive synthesis of xyloside-linked chondroitin sulfate. | Role of proteoglycans in myogenesis. | nih.gov |
| Embryonic mouse salivary glands | Inhibition of branching morphogenesis; stimulation of total sulfated GAG synthesis. | Role of proteoglycans in organ development. | scispace.com |
| Various cell lines | Priming of heparan sulfate, chondroitin sulfate, and dermatan sulfate chains by fluorophore-tagged xylosides. | Elucidating the regulation of GAG biosynthesis and function. | nih.gov |
These studies demonstrate the utility of xyloside derivatives, often synthesized from precursors like this compound, as molecular probes to dissect the intricate pathways of proteoglycan and GAG biosynthesis. The ability to selectively inhibit or modify GAG synthesis provides a powerful approach to understanding their diverse biological functions. nih.gov
Development of Glycomimetics for Enzyme Inhibition Studies (e.g., Glycogen (B147801) Phosphorylase, β-Galactosidase)
This compound and related azide-functionalized monosaccharides serve as valuable tools in the development of glycomimetics for enzyme inhibition studies. These molecules mimic the structure of natural carbohydrate substrates, allowing them to interact with the active sites of enzymes and provide insights into enzyme mechanisms and inhibition.
The utility of sugar azides as enzyme inhibitors is demonstrated by the competitive inhibition of β-D-xylosidase from Aspergillus carbonarius by β-D-xylopyranosyl azide. In studies investigating the active site of this enzyme, β-D-xylopyranosyl azide was shown to protect the enzyme from irreversible inactivation by N-bromoacetyl-β-d-xylopyranosylamine, proving that the azide binds to the active center. nih.gov This competitive inhibition highlights the potential of xylopyranosylazide to act as a structural probe for xyloside-processing enzymes.
While direct inhibition studies of glycogen phosphorylase (GP) by this compound are not extensively detailed, research on analogous compounds provides a strong rationale for its potential application. For instance, N-(β-D-glucopyranosyl)amides, synthesized from O-peracetylated β-D-glucopyranosyl azide, have been shown to be effective inhibitors of rabbit muscle glycogen phosphorylase. nih.gov GP is a key enzyme in glycogenolysis, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govmdpi.complos.org The development of glycomimetic inhibitors for GP is a significant area of research, suggesting that xylopyranosylazide derivatives could also be explored for this purpose. nih.gov
Similarly, the interaction of glycosyl azides with β-galactosidase has been established. The β-galactosidase from Escherichia coli can hydrolyze β-d-galactopyranosyl azide, indicating that the enzyme's active site can accommodate the azide moiety in place of a typical glycosidic linkage. nih.gov The enzyme is specific for the D-galactose configuration but can tolerate modifications in the aglycone part, including linkages to nitrogen, sulfur, or fluorine, albeit with reduced efficiency. nih.gov This promiscuity allows for the design of inhibitors. For example, galactose itself acts as a competitive inhibitor of β-galactosidase activity on the synthetic substrate o-nitrophenyl β-D-galactopyranoside (ONPG). pogo-app.co.uk Given that β-galactosidase can process β-d-galactopyranosyl azide, it is plausible that this compound could be investigated as a potential inhibitor or tool compound for studying related glycosidases.
Table 1: Examples of Glycosyl Azides and Derivatives in Enzyme Interaction Studies
| Compound/Derivative | Enzyme | Type of Interaction | Research Finding |
|---|---|---|---|
| β-D-Xylopyranosyl azide | β-D-Xylosidase (Aspergillus carbonarius) | Competitive Inhibitor | Protected the enzyme's active site from irreversible inactivation. nih.gov |
| N-(β-D-glucopyranosyl)amides (derived from β-D-glucopyranosyl azide) | Glycogen Phosphorylase (rabbit muscle) | Inhibitor | New series of compounds tested for inhibitory activity against GP. nih.gov |
Site-Specific Bioconjugation in Biological Systems
The azide functional group of this compound makes it an ideal chemical handle for site-specific bioconjugation in complex biological systems. researchgate.net This is primarily achieved through "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and biocompatible. mdpi.comwmocollege.ac.in The most prominent of these are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comwmocollege.ac.inucsd.edu
These reactions allow for the covalent linking of the azide-modified xyloside to a molecule bearing a complementary alkyne group. mdpi.com This strategy has been successfully employed to attach various probes and functional moieties to xylosides, enabling a wide range of applications in chemical biology. acs.orgnih.govnih.gov
A key application involves conjugating azide-functionalized xylosides to reporter molecules like fluorophores. For example, a naphthoxyloside functionalized with a terminal azide was successfully conjugated to Alexa Fluor 647 and TAMRA fluorophores. acs.orgnih.govacs.org This allows for the visualization and tracking of the xyloside and the glycosaminoglycan (GAG) chains they prime within biological systems.
Another significant use is the conjugation of xylosides to bioactive molecules, such as peptides. In one study, xylosyl azide was coupled to linear and cyclic RGD peptides containing a terminal alkyne. nih.gov This approach aimed to target the resulting RGD-xyloside conjugates to activated endothelial and cancer cells that express αvβ3 integrin, thereby localizing the GAG-priming activity to specific pathological sites. nih.gov The reaction generates a stable 1,2,3-triazole ring that links the xylose and the peptide. nih.gov
The versatility of this bioconjugation strategy is further demonstrated by the coupling of an azide-functionalized naphthoxyloside to a surface plasmon resonance (SPR) chip. acs.orgnih.govacs.org This enabled the study of interactions between the GAG chains initiated by the xyloside and specific proteins, such as hepatocyte growth factor. acs.orgnih.govacs.org The azide group is more suitable for these applications than other functional groups like amines, which are more reactive in cellular environments and less specific. acs.orgnih.gov The development of SPAAC, which avoids the use of cytotoxic copper catalysts, has further expanded the utility of azide-based bioconjugation in living systems. mdpi.comucsd.edunih.govnih.gov
Table 2: Applications of Bioconjugation with Azide-Functionalized Xylosides
| Azide-Functionalized Xyloside | Conjugation Partner (via Click Chemistry) | Application | Reference |
|---|---|---|---|
| Naphthoxyloside-Azide | Alexa Fluor 647, TAMRA | Fluorescent labeling and tracking of GAG chains | acs.orgnih.govacs.org |
| Naphthoxyloside-Azide | Alkyne-modified SPR chip | Surface immobilization for protein interaction studies | acs.orgnih.govacs.org |
Cellular Uptake and Biological Activity of Azide-Functionalized Xylosides
A critical aspect of using azide-functionalized xylosides in biological research is their ability to be taken up by cells and exert a biological effect. Research has shown that xylosides modified with a hydrophobic aglycone can pass through the cell membrane and initiate the biosynthesis of soluble glycosaminoglycan (GAG) chains. nih.gov The azide functionality serves as a bioorthogonal handle for subsequent analysis without disrupting this fundamental biological activity.
Studies using an azide-functionalized naphthoxyloside (XylNapN3) demonstrated its uptake by human lung adenocarcinoma A549 cells. acs.org Once inside the cell, XylNapN3 acted as a primer for the biosynthesis of soluble GAGs. The resulting GAG chains were of comparable size and disaccharide composition to those produced by known, non-azide-containing primers, indicating that the azide group does not interfere with the enzymatic machinery of GAG synthesis. acs.org
The biological activity of these compounds has also been confirmed in other cell types. RGD-conjugated xylosides, synthesized via a click reaction with an azide-containing xylosyl scaffold, were tested for their GAG priming activity in endothelial cells and cancer cells. nih.gov One specific xyloside conjugate was found to induce a 6-fold increase in GAG chains in endothelial cells and a 3-fold increase in a cancer cell line. nih.gov The GAG chains produced in both cell types had a molecular weight of approximately 10 kDa. nih.gov
The ability of these synthetic xylosides to initiate GAG biosynthesis is significant because xylose is a relatively rare carbohydrate in mammalian systems, primarily found in the GAG linkage region and a few other glycoproteins. acs.orgnih.gov By providing an exogenous xyloside, researchers can stimulate the production of large amounts of GAG chains that reflect the specific GAG-synthesizing capacity of a given cell type. acs.orgnih.gov These azide-labeled GAGs can then be used to study their roles in various biological processes, such as interactions with pathogens or tumor cells. acs.orgnih.gov
Table 3: Cellular Uptake and Activity of Azide-Functionalized Xylosides
| Compound | Cell Line | Cellular Process | Key Finding |
|---|---|---|---|
| Azide-Functionalized Naphthoxyloside (XylNapN3) | A549 (human lung adenocarcinoma) | Cellular Uptake & GAG Biosynthesis | The compound was taken up by cells and initiated the formation of soluble GAG chains with physiologically relevant structures. acs.org |
| RGD-Xyloside Conjugate | Endothelial Cells | GAG Biosynthesis | Induced a 6-fold increase in GAG chain production. nih.gov |
Applications in Materials Science
Development of Functionalized Polymeric Materials
The incorporation of β-d-Xylopyranosylazide into polymeric structures offers a straightforward route to creating functionalized, bio-based polymers. Xylose, being a readily available and renewable resource, provides a sustainable alternative to fossil-fuel-based monomers. iciq.org The azide (B81097) group on the xylopyranosyl moiety serves as a handle for introducing a wide array of functionalities to the polymer backbone or as side chains.
Researchers have explored various polymerization techniques to synthesize xylose-based polymers, including ring-opening polymerization (ROP) and acyclic metathesis polymerization (ADMET). iciq.orgnih.gov While these methods produce polymers with a carbohydrate backbone, post-polymerization modification using β-d-Xylopyranosylazide via click chemistry allows for precise control over the final properties of the material. This approach enables the attachment of specific ligands, bioactive molecules, or other functional groups to create materials for targeted applications.
For instance, polymers functionalized with carbohydrate units can exhibit enhanced biocompatibility and biodegradability, making them suitable for biomedical applications. The stereochemistry of the xylose unit can also be exploited to control the crystallinity and, consequently, the mechanical and thermal properties of the resulting polymers. nih.gov
Table 1: Polymerization Methods for Xylose-Based Polymers
| Polymerization Technique | Monomer Type | Resulting Polymer Structure | Key Advantages |
| Ring-Opening Polymerization (ROP) | Anhydrosugar derivatives | Polysaccharide mimics (polyethers) | High glass-transition temperatures |
| Acyclic Metathesis Polymerization (ADMET) | Xylose-based dienes | Unsaturated polyesters | Control over molecular weight and architecture |
| Thiol-ene Polymerization | Xylose-based dienes and dithiols | Poly(ester-thioethers) | Facile functionalization pre- or post-polymerization |
Modification of Nanomaterials (e.g., Graphene Nanoplatelets)
The surface modification of nanomaterials is crucial for tailoring their properties and enabling their integration into various applications. Graphene and its derivatives, such as graphene nanoplatelets, have garnered significant attention due to their exceptional mechanical, thermal, and electrical properties. researchgate.net However, their inherent hydrophobicity and tendency to agglomerate can limit their processability and performance in composite materials.
Functionalization of graphene nanoplatelets with β-d-Xylopyranosylazide via click chemistry offers a robust method to overcome these limitations. The process typically involves first introducing alkyne groups onto the graphene surface, which can then react with the azide group of β-d-Xylopyranosylazide. This covalent attachment of carbohydrate moieties not only improves the dispersion of the nanoplatelets in polar solvents but also introduces new functionalities.
The attached xylopyranosyl units can enhance the interfacial adhesion between the graphene filler and a polymer matrix, leading to improved mechanical properties of the resulting nanocomposite. Furthermore, the carbohydrate-functionalized graphene can be designed to interact with biological systems, opening up possibilities for applications in biosensors and drug delivery. The modification of graphene surfaces with organic molecules has been shown to be a reliable way to tune its electronic and mechanical properties without significantly disrupting its conjugated π-electron system. nih.gov
Engineering of Carbohydrate-Functionalized Surfaces and Coatings
The creation of surfaces and coatings with specific biological or chemical properties is a key area of materials science. Carbohydrate-functionalized surfaces are of particular interest due to their role in biological recognition processes. By immobilizing carbohydrate molecules like β-d-Xylopyranosylazide onto a surface, it is possible to create biomimetic interfaces that can interact with proteins, cells, and other biological entities.
Click chemistry provides a highly efficient and chemoselective method for attaching β-d-Xylopyranosylazide to various substrates, including silicon wafers, gold surfaces, and polymer films. nih.govnih.gov The surface is first modified to introduce alkyne groups, followed by the CuAAC reaction with the azide-containing xylose derivative. This "grafting-to" approach allows for the creation of dense and well-defined carbohydrate layers.
These carbohydrate-functionalized surfaces have potential applications in a variety of fields. For example, they can be used to study carbohydrate-protein interactions, develop specific cell adhesion platforms, and create antifouling coatings that resist non-specific protein adsorption. The ability to control the density and orientation of the immobilized carbohydrate units is crucial for optimizing the performance of these functional surfaces.
Spectroscopic and Computational Investigations of β D Xylopyranosylazide and Its Derivatives
Spectroscopic Analysis for Structural Elucidation and Conformation
Spectroscopic methods are indispensable tools for the unambiguous determination of the structure and preferred conformation of β-D-xylopyranosylazide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed conformational analysis of glycosyl azides in solution. The chemical shifts and, more importantly, the scalar coupling constants of the pyranose ring protons provide definitive evidence for the stereochemistry and the dominant chair conformation.
For β-D-xylopyranosylazides, the β-configuration at the anomeric center is typically confirmed by the large value of the vicinal coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as J1,2. A J1,2 value in the range of 9–10 Hz is indicative of a trans-diaxial relationship between H-1 and H-2. rsc.org This arrangement is characteristic of the 4C1 chair conformation, where the azide (B81097) group occupies an equatorial position and H-1 is in an axial position. In contrast, the corresponding α-anomers would exhibit a smaller J1,2 value (typically 2–3 Hz) due to an axial-equatorial relationship in the 1C4 conformation or an equatorial-axial relationship in the 4C1 conformation. rsc.org
The analysis of coupling constants for the other ring protons (J2,3, J3,4, etc.) further corroborates the 4C1 conformation as the predominant form for β-D-xylopyranosylazide and its derivatives in solution. researchgate.net Isotopic labeling, such as with 13C, can be employed to resolve overlapping signals and provide more precise structural information through the analysis of 1JCH coupling constants, which can also give insights into the orientation of the anomeric hydrogen. nih.gov
In 13C NMR spectroscopy, the chemical shift of the anomeric carbon (C-1) is particularly diagnostic. For glycosyl azides, the C-1 signal typically appears in the range of δ 93–95 ppm, confirming the attachment of the nitrogen atom from the azide group to the anomeric carbon. acs.org
| Parameter | Typical Value/Range for β-D-Xylopyranosylazide Derivatives | Conformational Significance |
|---|---|---|
| 1H NMR: J1,2 | ~9–10 Hz | Indicates a trans-diaxial orientation of H-1 and H-2, confirming the β-anomeric configuration and a 4C1 chair conformation. rsc.org |
| 13C NMR: δ(C-1) | 93–95 ppm | Characteristic chemical shift for an anomeric carbon attached to an azide group. acs.org |
Infrared (IR) Spectroscopy for Azide Group Characterization
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For β-D-xylopyranosylazide, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the azide group (–N3). nist.gov
| Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |
|---|---|---|
| Azide (N3) asymmetric stretch | 2100–2160 | Strong, Sharp nist.gov |
| O-H stretch (for non-acetylated derivatives) | 3300–3500 | Strong, Broad |
| C-H stretch (sp3) | ~2850–3000 | Medium to Strong |
Mass Spectrometry (MS) in Molecular Characterization
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of β-D-xylopyranosylazide and for obtaining structural information through the analysis of its fragmentation patterns. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are commonly employed for carbohydrate analysis as they typically produce intact molecular ions with minimal fragmentation. acs.orgnih.gov
In the mass spectrum of β-D-xylopyranosylazide, the molecular ion peak ([M+H]+ or [M+Na]+ in positive ion mode) would confirm the compound's molecular formula. Tandem mass spectrometry (MS/MS) experiments, involving the isolation and subsequent fragmentation of the molecular ion, can provide further structural details. The fragmentation of glycosyl azides often involves the loss of dinitrogen (N2), a neutral and stable molecule, from the azide group. Other characteristic fragmentation pathways for carbohydrates include the cleavage of glycosidic bonds and cross-ring cleavages, which yield fragment ions that can be used to deduce the structure of the sugar backbone. youtube.comyoutube.comyoutube.com
Application of Derivative Spectroscopy in Mixture Analysis
Derivative spectroscopy is an analytical technique that involves the calculation of the first or higher-order derivatives of a spectrum (e.g., UV-Visible or IR) with respect to wavelength or wavenumber. This mathematical manipulation can enhance the resolution of overlapping spectral bands, allowing for the quantification of individual components in a complex mixture without the need for prior separation.
In the context of β-D-xylopyranosylazide and its derivatives, derivative spectroscopy could be particularly useful in monitoring reaction progress or analyzing the purity of a sample. For instance, if a synthesis reaction results in a mixture of α and β anomers, their UV or IR spectra might be highly similar and overlapping. By calculating the second or fourth derivative of the mixture's spectrum, the subtle differences between the anomers' spectra can be amplified, potentially allowing for their simultaneous quantification. This technique is also effective in eliminating background interference from a spectrum, which can improve the accuracy of quantitative analysis.
Computational Modeling and Theoretical Studies
Computational chemistry provides powerful tools to complement experimental data and to gain a deeper understanding of the properties and reactivity of β-D-xylopyranosylazide at the molecular level.
Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to investigate the mechanisms of chemical reactions. For reactions involving β-D-xylopyranosylazide, such as its conversion to other glycosyl derivatives or its participation in cycloaddition reactions, computational modeling can be used to map out the entire reaction pathway. biorxiv.orgresearchgate.net
This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, the transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for determining the kinetics and feasibility of a reaction. arxiv.orgreddit.com By calculating the energy barrier of a reaction (the energy difference between the reactants and the transition state), the reaction rate can be predicted. Computational methods can also be used to explore the stereoselectivity of reactions, providing insights into why one stereoisomer is formed preferentially over another. These theoretical studies are invaluable for optimizing reaction conditions and for designing new synthetic routes involving glycosyl azides. osti.govyoutube.comnih.gov
Conformational Analysis of Xylopyranoside Scaffolds
The three-dimensional structure of the β-D-xylopyranoside scaffold is a critical determinant of its chemical reactivity and biological function. Due to its inherent flexibility, the pyranose ring can adopt various conformations, with the chair (4C1 and 1C4) and skew conformations being the most prevalent. rsc.org The study of these conformational equilibria is approached through a powerful combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical computational methods. nih.govnih.gov
Computational exploration of the conformational space of D-xylopyranose anomers has been performed using methods like semi-empirical GFN2-xTB in conjunction with metadynamics and density functional theory (DFT). researchgate.net Such studies provide a detailed analysis of the conformational space and thermochemistry. For instance, a computational analysis identified 59 distinct conformers for the β-anomer of D-xylopyranose. researchgate.net The relative populations of these conformers can be estimated using Boltzmann population distribution analysis, which highlights the most stable and thus most likely structures under given conditions. researchgate.net
Table 1: Computationally Identified Conformers of D-Xylopyranose Anomers
| Anomer | Number of Conformers Identified | Computational Methods |
|---|---|---|
| α-D-Xylopyranose | 44 | GFN2-xTB, Metadynamics, DFT |
| β-D-Xylopyranose | 59 | GFN2-xTB, Metadynamics, DFT |
Data sourced from computational exploration studies. researchgate.net
NMR spectroscopy is a cornerstone experimental method for elucidating the conformations of xylopyranosides in solution. rsc.orgnih.gov By analyzing proton-proton (1H-¹H) and proton-carbon (¹H-¹³C) coupling constants, researchers can deduce the relative orientations of atoms in the pyranose ring. nih.govmdpi.com For example, small 3JH,H coupling constants (e.g., 3J1,2 < 3.0 Hz) are indicative of a 1C4 chair conformation. nih.gov Furthermore, conformationally dependent long-range 3JCH coupling constants across the glycosidic bond can reveal preferences for specific torsion angles. nih.govresearchgate.net Dynamic NMR (DNMR) spectroscopy has been used to study the conformational equilibria between the 4C1 and 1C4 states, showing that their populations are solvent and temperature-dependent. rsc.org
The combination of experimental NMR data with quantum mechanical (QM) calculations provides a robust framework for conformational analysis. nih.govnih.gov Computed spin-spin coupling constants for different potential conformers can be compared against experimental values to unambiguously assign the conformational equilibria and quantify the ratio of different conformers in a mixture. nih.gov
Table 2: Key Research Findings in Xylopyranoside Conformational Analysis
| Research Focus | Key Findings | Methods Used |
|---|---|---|
| Solvent Effects | Conformational equilibria between 4C1, 1C4, and skew forms are dependent on the solvent (e.g., methanol-d4 (B120146) vs. chloroform-d). rsc.org | NMR Spectroscopy |
| Substituent Effects | Acetylation of hydroxyl groups can influence the conformational preference; β-anomers show increased population of the 1C4 chair when OH-3 is not acetylated. researchgate.net | NMR Spectroscopy |
| Glycosidic Linkage | Conformationally dependent 3JCH coupling constants are used to determine torsion angles at the glycosidic linkage. nih.govresearchgate.net | NMR Spectroscopy, QM Calculations |
Prediction of Reactivity and Selectivity
Understanding and predicting the reactivity and stereoselectivity of glycosylation reactions involving donors like β-D-xylopyranosylazide is a central challenge in carbohydrate chemistry. chemrxiv.orgchemrxiv.org The outcome of a glycosylation reaction is governed by a complex interplay of factors including the structure of the glycosyl donor and acceptor, the promoter or catalyst, and the solvent. rsc.orguniversiteitleiden.nl Computational chemistry and machine learning have emerged as powerful tools to navigate this complexity and provide predictive models for reaction outcomes. jst.go.jpntu.edu.sg
The reactivity of β-D-xylopyranosylazide is primarily centered on the anomeric azide group. This functional group allows it to act as a glycosyl donor in various chemical and enzymatic transformations. For instance, glycosyl azides are valuable substrates for glycosynthases, which are engineered enzymes that catalyze the formation of glycosidic bonds. They are also key components in bioorthogonal "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling their conjugation to other molecules.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of glycosylation reactions. ntu.edu.sg By calculating the geometries, energies, and spectroscopic properties of reagents, intermediates, and transition states, researchers can rationalize reaction pathways and stereochemical outcomes. ntu.edu.sgacs.org This mechanistic insight is crucial for designing reactions that favor the formation of a specific anomer (α or β). ntu.edu.sg
More recently, machine learning has been applied to predict the stereoselectivity of glycosylations with remarkable accuracy. rsc.orgnih.gov By training algorithms, such as the random forest algorithm, on large datasets of known reactions, predictive models can be built. rsc.orgnih.govbath.ac.uk These models quantify the steric and electronic contributions of all reaction components (donor, acceptor, catalyst, solvent) and temperature to predict the stereochemical outcome. rsc.orgnih.gov A key finding from these approaches is that environmental factors, such as the solvent, can have a greater influence on stereoselectivity than the coupling partners themselves. rsc.orgbath.ac.uk
Table 3: Factors Influencing Glycosylation Stereoselectivity
| Category | Influencing Factors |
|---|---|
| Glycosyl Donor | Leaving group, protecting groups (e.g., neighboring group participation), ring conformation |
| Glycosyl Acceptor | Nucleophilicity, steric hindrance |
| Reaction Conditions | Promoter/catalyst, solvent polarity and coordinating ability, temperature |
| Intermediate Species | Stability and structure of oxocarbenium ions, ion pairs |
Based on factors identified in computational and machine learning studies. rsc.orguniversiteitleiden.nl
The development of publicly available tools, such as the "GlycoPredictor," demonstrates the practical application of these predictive models. chemrxiv.orgchemrxiv.org Such tools can predict the major anomer formed in a glycosylation reaction and even estimate the anomeric ratio, providing invaluable guidance for synthetic chemists. chemrxiv.orgchemrxiv.org The side-chain conformation of the glycosyl donor has also been identified as a significant factor in controlling reactivity and selectivity, a principle that applies to xylopyranosides and other sugar classes. acs.org By combining detailed conformational analysis with advanced computational models, the rational design of stereoselective glycosylations is becoming increasingly achievable.
Future Perspectives and Emerging Research Avenues
Development of Novel and Green Synthetic Routes
The synthesis of glycosyl azides, including beta-d-Xylopyranosylazide, is continually evolving towards more efficient, stereoselective, and environmentally benign methods. Future research will likely focus on several key areas:
Enzymatic and Chemoenzymatic Synthesis: The use of enzymes, such as glycosyltransferases or engineered glycosidases (glycosynthases), offers a green alternative to traditional chemical synthesis. nih.gov These biocatalytic approaches can provide high stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and hazardous reagents. For instance, transglycosylation reactions catalyzed by enzymes like β-D-xylosidase from Aspergillus niger have been used to synthesize related xylopyranosides. nih.gov Future efforts may focus on tailoring enzyme specificity to directly synthesize this compound from activated xylose donors and azide (B81097) sources.
Flow Chemistry: Continuous flow synthesis is emerging as a powerful technology for the safe and efficient production of azides, which can be hazardous in large-scale batch reactions. acs.org Flow chemistry offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle potentially explosive intermediates like hydrazoic acid. acs.org The application of flow chemistry to the synthesis of this compound and other glycosyl azides could lead to scalable and safer manufacturing processes. researchgate.netnih.gov
Novel Diazotransfer Reagents: Research into new diazotransfer reagents aims to improve the safety and efficiency of azide installation. chemrxiv.org The development of reagents like fluorosulfuryl azide (FSO₂N₃) in conjunction with copper(II) catalysis has enabled the rapid and quantitative conversion of amino sugars to their corresponding azido (B1232118) derivatives. chemrxiv.org Adapting such methods for the direct azidation of the anomeric position of xylose could provide a more direct and efficient synthetic route.
Stereoselective Radical Reactions: The development of radical-based methods for glycosylation offers an alternative to traditional ionic pathways. Using bench-stable precursors like allyl glycosyl sulfones, stereoselective synthesis of α-glycosyl azides has been achieved under mild conditions. rsc.org Further development of these radical approaches could provide highly stereocontrolled access to this compound.
| Synthetic Approach | Advantages | Potential for this compound Synthesis |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govnih.govnih.govrsc.orgmdpi.com | Engineering of specific xylosidases or glycosynthases for direct azidation. |
| Flow Chemistry | Enhanced safety for azide synthesis, scalability, precise reaction control. acs.orgresearchgate.netnih.gov | Safer and more efficient large-scale production. |
| Novel Diazotransfer Reagents | Improved safety and efficiency of azide installation. chemrxiv.org | More direct and higher-yielding conversion from xylose precursors. |
| Stereoselective Radical Reactions | High stereoselectivity under mild conditions. rsc.org | Alternative and potentially more stereocontrolled synthetic route. |
Advanced Applications in Bioorthogonal Chemistry
The azide group of this compound is a key functional handle for bioorthogonal chemistry, allowing for the specific labeling and tracking of biomolecules in complex biological systems without interfering with native biochemical processes. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC is a copper-free click chemistry reaction that has gained widespread use due to its high efficiency, selectivity, and biocompatibility. magtech.com.cn this compound can be utilized in SPAAC reactions with strained alkynes, such as cyclooctynes, to label and visualize xylosylated biomolecules in living cells. magtech.com.cnnih.gov Future research will likely involve the development of novel strained alkynes with improved reaction kinetics and solubility for more sensitive and rapid detection. rsc.orgnih.gov
Staudinger Ligation: The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a triarylphosphine to form a stable amide bond. sigmaaldrich.comthermofisher.com This reaction is highly chemoselective and has been used for labeling cell-surface glycans. sigmaaldrich.comnih.gov this compound can serve as a substrate for Staudinger ligation, enabling the attachment of probes and effectors to xylosylated molecules. rsc.orgrsc.org Further development of phosphine (B1218219) reagents with enhanced water solubility and reaction kinetics will expand the utility of this reaction in biological systems. rsc.org
| Bioorthogonal Reaction | Key Features | Application with this compound |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, high efficiency, rapid kinetics, bioorthogonal. magtech.com.cnnih.gov | Labeling and imaging of xylosylated biomolecules in living systems. |
| Staudinger Ligation | Highly chemoselective, forms a stable amide bond, bioorthogonal. sigmaaldrich.comthermofisher.comnih.gov | Covalent modification and probing of xylosylated targets. |
Exploration of New Biological Targets and Pathways
This compound and related xylosides can serve as valuable chemical tools to probe and manipulate biological processes involving xylose.
Probing Glycosaminoglycan (GAG) Biosynthesis: Synthetic xylosides can act as primers for the biosynthesis of GAG chains, competing with endogenous proteoglycans. nih.govnih.gov Azide-functionalized xylosides, such as this compound, can be used to initiate the synthesis of soluble GAGs that can then be tagged and studied using click chemistry. nih.govacs.org This allows for the investigation of the GAG biosynthesis machinery and the biological roles of these complex polysaccharides in various physiological and pathological processes. nih.govnih.govacs.org
Enzyme Inhibition: this compound has been shown to be a competitive inhibitor of the enzyme β-D-xylosidase from Aspergillus carbonarius. nih.gov This suggests that it can be used as a probe to study the active site and mechanism of this and other xylosidases. Future research could involve the design of more potent and selective inhibitors based on the this compound scaffold for applications in studying carbohydrate metabolism and potentially as therapeutic agents.
Metabolic Labeling: Azido sugars can be metabolically incorporated into cellular glycans, providing a powerful method for their visualization and study. While xylose is less common in mammalian glycans compared to other sugars, its presence in certain structures like the Notch receptor and dystroglycan makes this compound a potential tool for metabolic labeling and investigation of these specific pathways. nih.govacs.org
Integration with High-Throughput Synthesis and Screening Methodologies
The combination of combinatorial chemistry and high-throughput screening (HTS) has revolutionized drug discovery and enzyme engineering. chemdiv.comnih.govresearchgate.netmdpi.com
High-Throughput Synthesis of Azide Libraries: Methodologies for the high-throughput synthesis of diverse azide-containing building blocks are crucial for generating chemical libraries for screening. rsc.org The development of robust and efficient synthetic strategies for producing libraries of xyloside azides, including derivatives of this compound, will enable the rapid exploration of their biological activities.
High-Throughput Screening for Biological Activity: HTS platforms can be used to screen libraries of compounds for various biological activities, such as enzyme inhibition or modulation of cellular pathways. nih.govresearchgate.net Libraries containing this compound and its derivatives could be screened to identify novel inhibitors of glycosidases, modulators of GAG biosynthesis, or compounds with other desirable biological properties. Screening methodologies have been developed for detecting glycosynthase activity using azido sugars, which could be adapted for xylosynthases. nih.gov
Innovations in Material Science Applications with Xyloside Azides
The unique properties of carbohydrates and the reactivity of the azide group make xyloside azides promising building blocks for the development of novel biomaterials. chemimpex.com
Functionalized Polymers and Surfaces: 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide can be used in the development of functionalized polymers and materials. chemimpex.com The azide group allows for the attachment of these sugar moieties to polymer backbones or surfaces via click chemistry, creating materials with tailored properties for applications in areas such as coatings and drug delivery systems. chemimpex.comsigmaaldrich.com For example, graphene nanoplatelets have been functionalized using sugar azides to create novel composite materials. koreascience.krdtic.mil
Hydrogel Formation: Bioorthogonal reactions, particularly SPAAC, are increasingly being used to form hydrogels under mild, cell-compatible conditions. researchgate.net Azide-functionalized molecules, potentially including multivalent derivatives of this compound, can be crosslinked with alkyne-functionalized polymers to create hydrogels for tissue engineering and controlled drug release applications. researchgate.net
Topochemical Polymerization: The azide and alkyne groups can participate in topochemical cycloaddition reactions in the solid state to yield polymers. ntu.edu.sg While this has been demonstrated with peptide monomers, the concept could be extended to crystalline forms of this compound derivatives, potentially leading to the synthesis of novel carbohydrate-based polymers with well-defined structures and properties.
| Application Area | Role of this compound | Potential Innovations |
| Functionalized Polymers | Building block for polymer modification via click chemistry. chemimpex.comsigmaaldrich.com | Development of biocompatible and biodegradable materials with specific cell-interactive properties. |
| Hydrogels | Crosslinking agent in bioorthogonal hydrogel formation. researchgate.net | Creation of injectable and stimuli-responsive hydrogels for regenerative medicine. |
| Surface Modification | Ligand for covalent attachment to surfaces. chemimpex.com | Fabrication of biosensors and biocompatible coatings for medical devices. |
| Nanomaterials | Functionalization of nanoparticles and graphene. koreascience.krdtic.mil | Design of targeted drug delivery systems and advanced composite materials. |
Q & A
Q. What established methods are used to synthesize β-D-xylopyranosylazide, and which parameters critically influence yield and purity?
The synthesis of β-D-xylopyranosylazide typically involves nucleophilic substitution of a xylopyranosyl precursor with an azide source. Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction temperature (controlled to avoid decomposition), and stoichiometric ratios of reagents. Microwave-assisted synthesis has been shown to improve reaction efficiency and regioselectivity . Experimental protocols must detail purification steps (e.g., column chromatography) and characterization methods (NMR, IR) to confirm structure and purity .
Q. Which spectroscopic techniques are essential for structural confirmation of β-D-xylopyranosylazide?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for assigning sugar ring protons and carbons, while IR spectroscopy confirms the azide stretch (~2100 cm⁻¹). X-ray crystallography provides definitive proof of stereochemistry and molecular geometry. Supporting data, such as high-resolution mass spectrometry (HRMS), should be included in appendices to validate molecular weight .
Q. What safety protocols are recommended for handling β-D-xylopyranosylazide in laboratory settings?
Due to the potential explosivity of organic azides, researchers must use blast shields, conduct reactions in small scales, and avoid friction/impact. Storage should be in inert atmospheres at low temperatures. Safety data sheets (SDS) and institutional guidelines for azide handling must be strictly followed, with emergency procedures documented in experimental sections .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to improve regioselectivity in β-D-xylopyranosylazide formation?
Optimization involves varying microwave power, irradiation time, and solvent dielectric constants. For example, using DMSO as a solvent at 100°C for 10 minutes under 300W irradiation can enhance regioselectivity by stabilizing transition states. Kinetic studies comparing conventional and microwave methods should track reaction progress via TLC or in-situ IR . Statistical tools like Design of Experiments (DoE) can identify significant factors influencing yield .
Q. How do solvent polarity and temperature affect the azide group’s vibrational modes in IR spectroscopy?
Solvent polarity shifts the azide stretch frequency due to dipole-dipole interactions. For instance, in polar solvents like water, the azide peak may broaden or split. Temperature-dependent IR studies (e.g., 25°C vs. −20°C) can reveal solvent-solute hydrogen bonding effects. Researchers should calibrate instruments and report solvent/temperature conditions explicitly to ensure reproducibility .
Q. What computational approaches effectively model β-D-xylopyranosylazide’s electronic structure and reactivity in click chemistry?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, HOMO-LUMO gaps, and transition states for azide-alkyne cycloadditions. Molecular docking studies can simulate interactions with biological targets. Validation against experimental data (e.g., kinetic rates) is critical to refine computational models .
Q. How should researchers address contradictions in reported stability data for β-D-xylopyranosylazide under varying storage conditions?
Systematic stability studies under controlled environments (humidity, light, oxygen) are necessary. Accelerated degradation experiments (e.g., 40°C/75% RH) combined with HPLC monitoring can identify degradation pathways. Conflicting data may arise from impurities or analytical method variability; thus, cross-laboratory replication and standardized protocols (e.g., ICH guidelines) are recommended .
Q. What considerations are critical when designing kinetic studies on β-D-xylopyranosylazide’s reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
Variables include copper catalyst concentration (e.g., Cu(I) vs. Cu(II)), ligand effects (e.g., TBTA for stabilization), and solvent compatibility. Control experiments must account for oxygen sensitivity and side reactions (e.g., Glaser coupling). Pseudo-first-order conditions and stopped-flow techniques can isolate rate constants. Data analysis should use nonlinear regression to model reaction mechanisms .
Methodological Frameworks
Q. How can researchers ensure reproducibility when reporting β-D-xylopyranosylazide synthesis and characterization?
Follow the "Experimental Methods" guidelines from reputable journals:
Q. What strategies resolve discrepancies between computational predictions and experimental results for β-D-xylopyranosylazide’s reactivity?
Re-evaluate computational parameters (basis sets, solvation models) and validate against multiple experimental datasets. Collaborative workflows integrating synthetic chemistry, spectroscopy, and computational modeling are essential. Transparent reporting of assumptions (e.g., gas-phase vs. solution-phase calculations) mitigates misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
